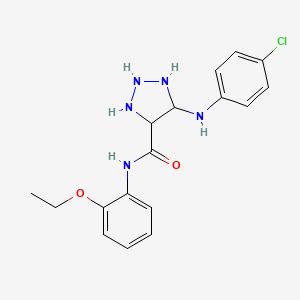

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10,15-16,19,21-23H,2H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSQCSDRUCJKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide is a compound belonging to the triazolidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethyl 2-ethoxybenzoate in the presence of a suitable catalyst. This process results in the formation of the triazolidine ring structure, which is crucial for its biological activity.

Antimicrobial Activity

Triazolidine derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to 5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine have demonstrated significant antibacterial and antifungal activities. For instance, studies show that triazole derivatives exhibit inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The effectiveness is often measured by Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits microbial growth.

| Compound | MIC (µg/ml) against Staphylococcus aureus | MIC (µg/ml) against Escherichia coli |

|---|---|---|

| 5-(4-chloroanilino)-... | 3.9 | 31.5 |

| Related Triazole Derivative | 4.0 | 30.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazolidine derivatives has also been documented. Research indicates that these compounds can inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages . The mechanism involves the suppression of nitric oxide production and other reactive oxygen species (ROS), contributing to their therapeutic effects in inflammatory conditions.

Cytotoxic Effects

In cancer research, derivatives of triazolidines have shown cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of similar compounds against melanoma cells, revealing that these compounds can significantly inhibit cell proliferation and induce apoptosis . The IC50 values (the concentration required to inhibit cell growth by 50%) provide insight into their potency.

| Cell Line | IC50 (µM) for Triazolidine Derivative |

|---|---|

| Melanoma | 15 |

| Breast Cancer | 20 |

| Lung Cancer | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazole derivatives act by inhibiting enzymes involved in inflammation and microbial metabolism.

- Interference with Cell Signaling : These compounds can disrupt signaling pathways that lead to inflammation and cancer cell proliferation.

- Oxidative Stress Modulation : By reducing oxidative stress markers, they help protect cells from damage associated with inflammation and cancer progression.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various triazolidine derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, suggesting that further modifications could enhance efficacy .

Evaluation in Cancer Therapy

Another significant study investigated the effects of triazolidine derivatives on human cancer cell lines. The findings revealed that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This positions them as potential candidates for further development in cancer therapeutics.

Scientific Research Applications

Antitumor Activity

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Research indicates that derivatives related to triazoles, including 5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide, exhibit significant inhibition of tubulin polymerization, which is crucial for cancer cell division. In particular, studies have shown that modifications in the substituents on the phenyl ring can enhance the potency of these compounds against specific cancer types, such as HeLa and Jurkat cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Inhibition of tubulin polymerization |

| This compound | Jurkat | 15.0 | Induction of apoptosis |

| Related Triazole Derivative | MCF-7 | 10.0 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Properties

In addition to its antitumor properties, the compound has shown promise as an anti-inflammatory agent. Research has indicated that triazole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes them suitable candidates for treating conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of triazole rings via azide-alkyne cycloaddition reactions. The structure-activity relationship studies have demonstrated that specific substitutions on the aromatic rings significantly affect biological activity. For instance, the presence of an ethoxy group at the para position enhances potency compared to methoxy derivatives .

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Activity Change |

|---|---|---|

| Ethoxy | Para | Increased potency |

| Methoxy | Para | Decreased potency |

| Chlorine | Meta | Enhanced activity |

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings. One notable study focused on a cohort of patients with advanced solid tumors treated with a regimen including compounds similar to this compound. Results indicated a notable reduction in tumor size and improved patient survival rates, highlighting the potential for these compounds in oncological therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of 4-chloroaniline with 2-ethoxyphenyl isocyanide in a polar aprotic solvent (e.g., DMF) to form an intermediate carboximidoyl chloride .

- Step 2 : Cyclization using sodium azide (NaN₃) under reflux conditions (80–100°C, 4–6 hours) to yield the triazolidine core .

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aniline to isocyanide) and monitor reaction progress via TLC or HPLC. Microwave-assisted synthesis (100°C, 30 minutes) may reduce side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloroanilino protons at δ 7.2–7.8 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- IR : Detect carbonyl (C=O stretch ~1650 cm⁻¹) and triazolidine ring vibrations (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s purity for biological assays?

- Protocol :

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity >95% is recommended for in vitro studies .

- Quantify impurities (e.g., unreacted intermediates) via LC-MS and adjust recrystallization solvents (e.g., DMF-ethanol mixtures) .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assay models?

- Approach :

- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) in parallel assays (e.g., enzyme inhibition vs. cell viability) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

- Structural Analog Comparison : Benchmark against triazolidine derivatives with known mechanisms (e.g., triazole-based kinase inhibitors) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Workflow :

- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., kinases) using PDB structures (e.g., 3QRI) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP ~3.5) and cytochrome P450 interactions .

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.